Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate
Overview
Description
Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its unique properties and reactivity. This compound is part of a broader class of organotrifluoroborates, which are known for their stability and versatility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate typically involves the reaction of N-cyclohexyl-N-methyl-aminomethylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
N-cyclohexyl-N-methyl-aminomethylboronic acid+BF3+KF→Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and alcohols, with reactions typically carried out in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are used under mild conditions.
Major Products
Substitution Reactions: The major products are typically substituted amines or boronic acid derivatives.
Cross-Coupling Reactions: The major products are biaryl compounds or other coupled organic molecules.
Scientific Research Applications
Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism by which Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate exerts its effects involves the formation of reactive intermediates during chemical reactions. In cross-coupling reactions, the compound acts as a source of boron, which undergoes transmetalation with palladium to form a new carbon-boron bond. This intermediate then participates in further reactions to form the desired product.
Comparison with Similar Compounds
Similar Compounds
- Potassium N-cyclohexyl-N-methyl-aminomethylboronate
- Potassium N-cyclohexyl-N-methyl-aminomethylboronic acid
- Potassium N-cyclohexyl-N-methyl-aminomethylboronate ester
Uniqueness
Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate is unique due to its stability and reactivity. Unlike other boron compounds, it is less prone to hydrolysis and can be stored for extended periods without degradation. Its trifluoroborate group provides unique reactivity patterns that are not observed in other boron derivatives, making it a valuable reagent in organic synthesis.
Biological Activity
Potassium N-cyclohexyl-N-methyl-aminomethyltrifluoroborate (K-CTF) is a boron-containing compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry and organic synthesis. This article delves into the biological activity of K-CTF, highlighting its synthetic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
K-CTF has the molecular formula CHBFN, characterized by a trifluoroborate group attached to an aminomethyl moiety. Its structural representation can be summarized as follows:
- Molecular Formula : CHBFN
- SMILES : B-(F)(F)F
- InChI : InChI=1S/C8H16BF3N/c1-13(7-9(10,11)12)8-5-3-2-4-6-8/h8H
Synthetic Applications
K-CTF is primarily utilized in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling. This process allows for the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules. The trifluoroborate group enhances the stability and reactivity of the compound in various conditions, promoting high yields in synthetic pathways.
Table 1: Summary of Cross-Coupling Reactions Involving K-CTF
Entry | Electrophile | Nucleophile | Yield (%) |
---|---|---|---|
1 | 4-Chloroanisole | K-CTF | 90 |
2 | 3-Chloropyridine | K-CTF | 63 |
3 | Benzyl Chloride | K-CTF | 87 |
4 | Aryl Bromides | K-CTF | 95 |
The above table illustrates the effectiveness of K-CTF in various cross-coupling reactions, showcasing its versatility as a nucleophilic partner.
Biological Activity and Mechanisms
The biological activity of K-CTF is linked to its ability to participate in nucleophilic substitutions and cross-coupling reactions. Studies have indicated that compounds derived from K-CTF exhibit significant pharmacological properties, including antimicrobial and anticancer activities.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of derivatives synthesized from K-CTF against Gram-negative bacteria. The results demonstrated that certain derivatives exhibited inhibition against fluoroquinolone-resistant strains, suggesting potential applications in treating resistant infections.
The proposed mechanism involves the formation of reactive intermediates during the cross-coupling process, which can interact with biological targets such as enzymes or receptors. The trifluoroborate moiety is believed to enhance the electrophilicity of the resulting compounds, facilitating their interaction with biological macromolecules.
Properties
IUPAC Name |
potassium;[cyclohexyl(methyl)amino]methyl-trifluoroboranuide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BF3N.K/c1-13(7-9(10,11)12)8-5-3-2-4-6-8;/h8H,2-7H2,1H3;/q-1;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHBZKLEZMMMIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN(C)C1CCCCC1)(F)(F)F.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BF3KN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015484-23-7 | |
Record name | Borate(1-), [(cyclohexylmethylamino)methyl]trifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1015484-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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